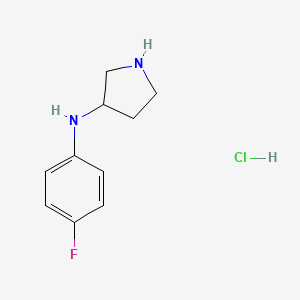
Methyl 2-oxazol-4-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxazol-4-ylacetate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-oxazol-4-ylacetate can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxazol-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) and catalysts such as copper(I) bromide (CuBr).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Methyl 2-oxazol-4-ylacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methyl 2-oxazol-4-ylacetate involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement within the ring.
Thiazole: Features a sulfur atom instead of oxygen in the ring.
Uniqueness
Methyl 2-oxazol-4-ylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
methyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 |
Clé InChI |
CIZBWJVDQHVJSS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=COC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)

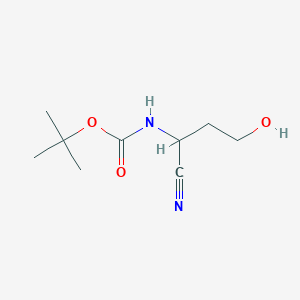
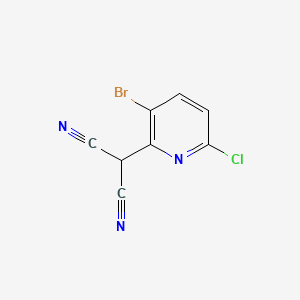

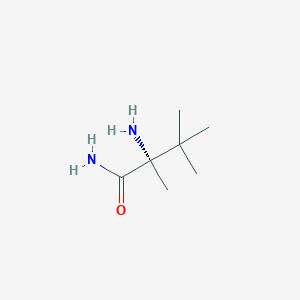

![1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)

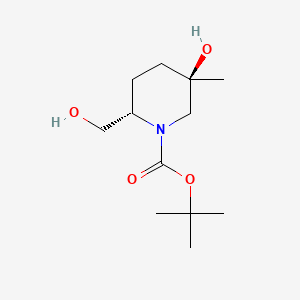
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)

